1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione is an organic compound that features a pyrrolidine-2,5-dione core with a tetramethyl-1,3,2-dioxaborolan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with a suitable boron-containing reagent. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron and a palladium catalyst under mild conditions . The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron-containing group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce borohydrides or other reduced boron species.
Scientific Research Applications
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Biology: The compound can be used as a probe for studying enzyme activity and protein interactions due to its boron-containing group.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with molecular targets through its boron-containing group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the compound can participate in electron transfer reactions, which are important in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boron-containing compound used in similar applications.
Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: A compound with similar structural features and applications in drug development.
Uniqueness
1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core and a boron-containing substituent. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4/c1-11(2)12(3,4)18-13(17-11)7-8-14-9(15)5-6-10(14)16/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLSZYRMDBFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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